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Compound of Interest

Compound Name: N-(2-hydroxypropyl)benzamide

CAS No.: 23054-66-2

Cat. No.: B3001974 Get Quote

Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary
N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a functionalized amide intermediate

frequently encountered in the synthesis of localized anesthetics, kinase inhibitors, and as a

degradation product in stability studies of benzamide-based active pharmaceutical ingredients

(APIs).[1][2][3] Its structure combines a lipophilic benzoyl moiety with a polar isopropanolamine

chain, creating specific challenges in purification due to the competition between N- and O-

acylation during its formation.

This guide provides a definitive technical reference for researchers requiring precise

identification, synthesis protocols, and impurity profiling data for this compound.

Part 1: Nomenclature & Chemical Identity[2]
The precise identification of this compound depends on correct IUPAC stereochemical

descriptors, as the propyl chain contains a chiral center at the C2 position.
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Standard Designation Notes

Preferred IUPAC Name N-(2-hydroxypropyl)benzamide
Most common citation in

literature.

Systematic Name

N-(2-

hydroxypropyl)benzenecarbox

amide

Used in rigorous indexing

(e.g., CA Index).

CAS Registry Number 23054-66-2 Racemic mixture.[4]

Chiral Variants

(R)-N-(2-

hydroxypropyl)benzamide(S)-

N-(2-hydroxypropyl)benzamide

Requires enantioselective

synthesis or chiral resolution.

SMILES
CC(O)CNC(=O)C1=CC=CC=C

1

Useful for

cheminformatics/docking.

InChI Key
HVEKOIABBLJFPQ-

UHFFFAOYSA-N
Unique digital identifier.

Part 2: Synthetic Protocol (Schotten-Baumann
Conditions)
The Chemoselectivity Challenge
The synthesis involves reacting benzoyl chloride with 1-amino-2-propanol. The core challenge

is chemoselectivity. The amino alcohol contains two nucleophilic sites: the amine (-NH₂) and

the hydroxyl (-OH).

Kinetic Control: The amine is more nucleophilic than the hydroxyl group.

Thermodynamic Risk: Under high temperatures or acidic conditions, O-acylation (ester

formation) or N,O-diacylation can occur.

Optimized Synthesis Workflow
To ensure exclusive N-acylation, we utilize a biphasic Schotten-Baumann protocol. This

method uses an inorganic base to scavenge the HCl byproduct immediately, preventing the

protonation of the amine (which would render it non-nucleophilic).
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Reagents:

Benzoyl Chloride (1.0 eq)

1-Amino-2-propanol (1.1 eq)

Sodium Hydroxide (NaOH, 10% aq solution) or Triethylamine (Et₃N)

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Protocol:

Preparation: Dissolve 1-amino-2-propanol (1.1 eq) in DCM (0.5 M concentration). Cool to

0°C in an ice bath. Low temperature is critical to suppress esterification.

Base Addition: Add Triethylamine (1.2 eq) or 10% NaOH. Stir for 10 minutes.

Acylation: Dropwise add Benzoyl Chloride (1.0 eq) diluted in a small volume of DCM over 30

minutes. Maintain internal temperature <5°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

Quench & Workup:

Wash organic layer with 1M HCl (removes unreacted amine).

Wash with sat. NaHCO₃ (removes unreacted benzoic acid).

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the logic for the chosen

conditions.
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Process Control Parameters

Reagents:
Benzoyl Chloride

+
1-Amino-2-Propanol

Tetrahedral
Intermediate

Nucleophilic Attack

Target Product:
N-(2-hydroxypropyl)benzamide

(Amide)

Kinetic Control
(Low Temp, Base)

Impurity:
O-Benzoyl Ester

(Ester)

Thermodynamic Control
(High Temp, Acidic)

Temp < 5°C

pH > 9

Click to download full resolution via product page

Figure 1: Chemoselective synthesis pathway highlighting the divergence between the desired

amide (green) and the ester impurity (red).

Part 3: Physicochemical Characterization (Self-
Validating Data)
To validate the identity of the synthesized compound, researchers should cross-reference

experimental data with the following expected values.

Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum is distinct due to the coupling of the propyl chain and the chiral center at

C2, which makes the adjacent CH₂ protons diastereotopic (magnetically non-equivalent).
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Proton
Environment

Shift (ppm) Multiplicity Integration
Assignment
Logic

Aromatic 7.75 - 7.85 Doublet (m) 2H

Ortho-protons

(deshielded by

C=O).

Aromatic 7.40 - 7.55 Multiplet 3H
Meta/Para-

protons.

Amide NH 6.50 - 7.20 Broad Singlet 1H

Exchangeable

(disappears with

D₂O shake).

CH-OH 3.90 - 4.05 Multiplet 1H

Chiral center;

deshielded by

Oxygen.

N-CH₂- 3.20 - 3.60 Multiplet 2H

Diastereotopic

ABX system.

Complex

splitting.

-OH 2.50 - 3.50 Broad 1H

Variable shift

(concentration/so

lvent dependent).

-CH₃ 1.15 - 1.25 Doublet 3H

Terminal methyl

group (

Hz).

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI+)

Molecular Weight: 179.22 g/mol [1]

Observed Ion:

m/z
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Fragmentation Pattern:

m/z 105 (Benzoyl cation,

) – Signature peak for benzamides.

m/z 77 (Phenyl cation,

)

Part 4: Pharmaceutical Relevance & Impurity
Profiling
In drug development, N-(2-hydroxypropyl)benzamide often appears not just as a target, but

as a Process Related Impurity.

Formation in Drug Substance
If a drug molecule contains a benzamide moiety and a propyl chain (or is synthesized using

reagents that can degrade into these), this compound may form via:

Hydrolysis: Degradation of complex benzamide-based ligands.

Amide Exchange: Transamidation reactions during high-energy workups.

Metabolic Pathway (In Vivo)
When used as a scaffold, the metabolic fate often involves oxidation or hydrolysis.
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Metabolic/Degradation Pathways

N-(2-hydroxypropyl)benzamide

Hydrolysis
(Amidase)

Oxidation
(CYP450)

Benzoic Acid
(Excreted as Hippuric Acid) 1-Amino-2-propanol N-(2-oxopropyl)benzamide

(Reactive Metabolite)

-2H

Click to download full resolution via product page

Figure 2: Primary degradation and metabolic pathways. The formation of Benzoic acid is the

dominant hydrolytic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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